molecular formula C7H13N3OS B1271212 4-Acetylpiperazine-1-carbothioamide CAS No. 388118-53-4

4-Acetylpiperazine-1-carbothioamide

Cat. No. B1271212
M. Wt: 187.27 g/mol
InChI Key: OUIDEEAUMBPPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylpiperazine-1-carbothioamide is a chemical compound with the formula C7H13N3OS . It is used for research purposes .


Synthesis Analysis

The synthesis of 4-Acetylpiperazine-1-carbothioamide and its derivatives involves several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed, synthesized, and characterized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors .

Scientific Research Applications

Anticancer Properties

4-Acetylpiperazine-1-carbothioamide derivatives have been studied for their potential in cancer treatment. For instance, certain pyrazole-1-carbothioamide nucleosides, which are structurally related to 4-Acetylpiperazine-1-carbothioamide, showed significant antiproliferative activity against various human cancer cell lines, such as MCF-7, HepG2, and HCT-116. Molecular docking studies were utilized to illustrate their ability to inhibit thymidylate synthase, a key enzyme in cancer cell proliferation (Radwan et al., 2019).

Antimicrobial and Hypoglycemic Activities

Some derivatives of 4-Acetylpiperazine-1-carbothioamide have shown promising results in antimicrobial and hypoglycemic activities. For example, N-(1-adamantyl)carbothioamide derivatives exhibited potent antibacterial activity against strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Additionally, they demonstrated hypoglycemic activity in streptozotocin-induced diabetic rats (Al-Abdullah et al., 2015).

DNA Interaction and Topoisomerase Inhibition

Compounds containing 4-Acetylpiperazine-1-carbothioamide units have been synthesized and studied for their DNA binding modes, DNA cleavage activities, and topoisomerases inhibitory effects. These compounds showed good binding propensity to DNA and inhibited topoisomerase I enzyme in a concentration-dependent manner. Their cytotoxicity effects on various carcinoma cell lines indicated potential as anticancer drugs (Baş et al., 2019).

Anticonvulsant Activity

Several studies have explored the anticonvulsant activity of compounds related to 4-Acetylpiperazine-1-carbothioamide. For instance, some 2-pyrazolines derived from chalcones, which can include 4-Acetylpiperazine-1-carbothioamide derivatives, demonstrated remarkable activities in anticonvulsant tests (Beyhan et al., 2017).

properties

IUPAC Name

4-acetylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIDEEAUMBPPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365996
Record name 4-Acetylpiperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylpiperazine-1-carbothioamide

CAS RN

388118-53-4
Record name 4-Acetylpiperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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